molecular formula C4H5N3O2 B14908853 3-amino-4H-pyrazole-4-carboxylic acid

3-amino-4H-pyrazole-4-carboxylic acid

Cat. No.: B14908853
M. Wt: 127.10 g/mol
InChI Key: LDUOVBLJOACLBE-UHFFFAOYSA-N
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Description

3-amino-4H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4H5N3O2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-4H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl acetoacetate to form pyrazole intermediates, which are then further reacted with various reagents to introduce the amino and carboxylic acid groups . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-amino-4H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-amino-4H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

3-amino-4H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1-2H,(H2,5,7)(H,8,9)

InChI Key

LDUOVBLJOACLBE-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(C1C(=O)O)N

Origin of Product

United States

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